2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid
Brand Name: Vulcanchem
CAS No.: 135285-81-3
VCID: VC0185356
InChI: InChI=1S/C11H11N3O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=NC(=CS2)CC(=O)O
Molecular Formula: C11H11N3O4S2
Molecular Weight: 313.346

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid

CAS No.: 135285-81-3

Cat. No.: VC0185356

Molecular Formula: C11H11N3O4S2

Molecular Weight: 313.346

* For research use only. Not for human or veterinary use.

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid - 135285-81-3

Specification

CAS No. 135285-81-3
Molecular Formula C11H11N3O4S2
Molecular Weight 313.346
IUPAC Name 2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C11H11N3O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5,12H2,(H,13,14)(H,15,16)
Standard InChI Key YXQUEZGLCGLNPE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC(=CS2)CC(=O)O

Introduction

Chemical Structure and Properties

2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid features a molecular formula of C11H11N3O4S2 and a molecular weight of 313.4 g/mol. The compound's structure incorporates several key functional groups including:

  • A thiazole heterocyclic ring

  • A sulfonamide (SO2NH) linkage

  • An acetic acid side chain

  • An amino group attached to a phenyl ring

Physical and Chemical Properties

PropertyValue
Molecular FormulaC11H11N3O4S2
Molecular Weight313.4 g/mol
CAS Number135285-81-3
IUPAC Name2-[2-[(4-aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid
AppearanceCrystalline solid
InChI KeyYXQUEZGLCGLNPE-UHFFFAOYSA-N

The structural complexity of this compound is further enhanced by the presence of multiple hydrogen bond donors and acceptors, which significantly influence its physical properties and potential for intermolecular interactions. The thiazole ring, with its nitrogen and sulfur atoms, contributes to the compound's electronic distribution, while the acetic acid group provides acidic properties and potential for salt formation.

Synthetic Methods and Approaches

General Synthetic Routes

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acidC11H11N3O4S2313.4 g/molContains sulfonamide linkage and aminophenyl group
2-Amino-4-thiazoleacetic acidC5H6N2O2S158.178 g/molSimple 2-amino substitution on thiazole ring
Ethyl 2-amino-4-thiazoleacetateC7H10N2O2S186.23 g/molEthyl ester of thiazoleacetic acid

Chemical Reactivity and Reaction Mechanisms

Functional Group Reactivity

The multiple functional groups present in 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid provide numerous sites for chemical reactions:

  • The carboxylic acid group can undergo esterification, amidation, and salt formation

  • The primary amine on the phenyl ring can participate in various reactions including acylation, alkylation, and diazotization

  • The sulfonamide linkage provides sites for nucleophilic substitution under specific conditions

  • The thiazole ring can undergo electrophilic substitution reactions, though typically requiring harsher conditions than benzene derivatives

Oxidation and Reduction Behavior

The compound can undergo various redox transformations, particularly involving the sulfur-containing functional groups. The sulfonamide moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions, while reduction reactions may target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

Biological Activities and Applications

Research Applications

This compound has significance in scientific research across multiple disciplines:

  • Medicinal Chemistry: Serves as a building block for pharmaceutical development

  • Biochemical Research: May function as an enzyme inhibitor or receptor ligand

  • Materials Science: Potential applications in specialty chemical development

Comparative Analysis with Structural Analogs

Structure-Activity Relationships

When comparing 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid with its structural analogs, several important relationships emerge:

CompoundStructural FeaturesPotential Activity Profile
2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acidThiazole ring, sulfonamide linkage, amino group, carboxylic acidMultiple potential biological interactions due to complex structure
4-Aminophenylacetic acidAminophenyl group, carboxylic acid, no thiazole or sulfonamideMore limited interaction profile, different solubility properties
Thiazoleacetic acidThiazole ring, carboxylic acid, no aminophenyl or sulfonamideReduced complexity may limit biological applications

The unique combination of functional groups in 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid gives it distinct chemical reactivity and potential biological activities compared to simpler analogs.

Physicochemical Property Comparison

The presence of multiple functional groups affects the physicochemical properties of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid compared to related compounds:

  • Solubility: The carboxylic acid group enhances water solubility, while the aromatic portions contribute to solubility in organic solvents

  • Acidity: The acetic acid moiety provides acidic properties

  • Hydrogen Bonding: Multiple hydrogen bond donors and acceptors create potential for complex intermolecular interactions

Research Methodologies and Analytical Techniques

Spectroscopic Identification

Identification and characterization of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid typically employ multiple spectroscopic techniques:

  • NMR Spectroscopy: Provides structural confirmation through characteristic signals for the thiazole ring, aromatic protons, and methylene group adjacent to the carboxylic acid

  • Mass Spectrometry: Yields a molecular ion peak corresponding to the molecular weight (313.4 g/mol), with fragmentation patterns reflecting the cleavage of the sulfonamide bond and other structural features

  • IR Spectroscopy: Reveals characteristic absorption bands for the carboxylic acid, sulfonamide, and amine functional groups

Chromatographic Analysis

Purification and analysis of 2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid commonly utilize various chromatographic techniques:

  • HPLC with UV detection

  • Thin-layer chromatography (TLC)

  • Column chromatography for preparative separations

Future Research Directions and Applications

Materials Science Applications

Beyond biological applications, the compound's unique structure presents opportunities in materials science:

  • Development of specialty polymers through functional group modifications

  • Creation of coordination complexes with transition metals

  • Potential applications in sensor development

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